molecular formula C16H19NO B14189862 (2S)-3-(Dimethylamino)-2-methyl-1-(naphthalen-2-yl)propan-1-one CAS No. 918827-89-1

(2S)-3-(Dimethylamino)-2-methyl-1-(naphthalen-2-yl)propan-1-one

Cat. No.: B14189862
CAS No.: 918827-89-1
M. Wt: 241.33 g/mol
InChI Key: VKNWSHHBNLIKNC-LBPRGKRZSA-N
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Description

(2S)-3-(Dimethylamino)-2-methyl-1-(naphthalen-2-yl)propan-1-one is a complex organic compound with a molecular formula of C15H17NO. It is characterized by the presence of a naphthalene ring, a dimethylamino group, and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(Dimethylamino)-2-methyl-1-(naphthalen-2-yl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the necessary functional groups.

    Formation of Intermediate Compounds: Through a series of reactions, including Friedel-Crafts acylation and subsequent modifications, intermediate compounds are formed.

    Final Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(Dimethylamino)-2-methyl-1-(naphthalen-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(2S)-3-(Dimethylamino)-2-methyl-1-(naphthalen-2-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-(Dimethylamino)-2-methyl-1-(naphthalen-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Receptors: Interact with specific receptors or enzymes, modulating their activity.

    Pathway Modulation: Influence biochemical pathways, leading to changes in cellular functions.

    Molecular Interactions: Form complexes with biomolecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-(Dimethylamino)-2-methyl-1-(phenyl)propan-1-one: Similar structure but with a phenyl group instead of a naphthalene ring.

    (2S)-3-(Dimethylamino)-2-methyl-1-(benzyl)propan-1-one: Contains a benzyl group instead of a naphthalene ring.

Uniqueness

(2S)-3-(Dimethylamino)-2-methyl-1-(naphthalen-2-yl)propan-1-one is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

918827-89-1

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

(2S)-3-(dimethylamino)-2-methyl-1-naphthalen-2-ylpropan-1-one

InChI

InChI=1S/C16H19NO/c1-12(11-17(2)3)16(18)15-9-8-13-6-4-5-7-14(13)10-15/h4-10,12H,11H2,1-3H3/t12-/m0/s1

InChI Key

VKNWSHHBNLIKNC-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](CN(C)C)C(=O)C1=CC2=CC=CC=C2C=C1

Canonical SMILES

CC(CN(C)C)C(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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